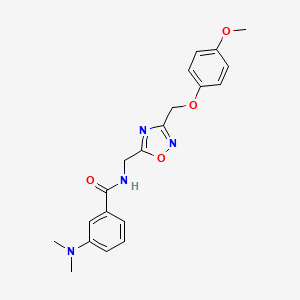

3-(dimethylamino)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Description

The benzamide is linked via a methylene bridge to a 1,2,4-oxadiazole heterocycle, a five-membered ring known for metabolic stability and hydrogen-bonding capabilities. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where heterocyclic scaffolds are critical .

Propriétés

IUPAC Name |

3-(dimethylamino)-N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4/c1-24(2)15-6-4-5-14(11-15)20(25)21-12-19-22-18(23-28-19)13-27-17-9-7-16(26-3)8-10-17/h4-11H,12-13H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZGNJGDURHODV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NCC2=NC(=NO2)COC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 3-(dimethylamino)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a dimethylamino group, a methoxyphenoxy moiety, and an oxadiazole ring, which contribute to its biological properties.

Antiviral Activity

Research indicates that compounds similar to 3-(dimethylamino)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide , particularly those in the benzamide class, exhibit antiviral properties. For instance, N-phenylbenzamide derivatives have shown broad-spectrum antiviral effects against various viruses like HIV and HBV by enhancing intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication .

Table 1: Antiviral Activity of Related Compounds

| Compound Name | Virus Targeted | Mechanism of Action | Reference |

|---|---|---|---|

| IMB-0523 | HBV | Increases A3G levels | |

| IMB-26 | HIV | Enhances A3G activity |

Antimicrobial Properties

Similar derivatives have also demonstrated antimicrobial activity. Studies on 1,2,4-triazole derivatives reveal their effectiveness against various bacterial and fungal strains. This suggests that the oxadiazole component in the compound may contribute to its antimicrobial properties .

Anti-cancer Activity

There is emerging evidence that compounds with similar structures exhibit anti-cancer effects. For example, certain benzamide derivatives have been shown to inhibit tumor growth in preclinical models. The proposed mechanism involves the modulation of cell cycle regulators and induction of apoptosis in cancer cells.

Study 1: Anti-HBV Activity

In a study evaluating the anti-HBV activity of a related benzamide derivative (IMB-0523), it was found to significantly reduce HBV replication in vitro. The study utilized HepG2.2.15 cells and demonstrated that the compound's efficacy was associated with increased levels of intracellular A3G .

Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial efficacy of various oxadiazole derivatives against common pathogens. The findings indicated that these compounds effectively inhibited bacterial growth and showed promise for further development as therapeutic agents against infections .

The biological activity of 3-(dimethylamino)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is likely multifaceted:

- Inhibition of Viral Replication : By enhancing A3G levels, it may inhibit viral replication through direct interaction with viral components.

- Antimicrobial Action : The oxadiazole ring may disrupt microbial cell membranes or interfere with metabolic pathways.

- Regulation of Cell Cycle : Potential modulation of key regulatory proteins involved in cell proliferation could explain anti-cancer properties.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs based on heterocyclic core, substituent effects, and inferred biological relevance.

Heterocyclic Core Modifications

2.1.1. Oxadiazole vs. Thiadiazole The compound 4-methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide () replaces the oxadiazole with a thiadiazole. Thiadiazoles are often associated with pesticidal activity (e.g., sulfentrazone in ), whereas oxadiazoles are more common in pharmaceuticals .

2.1.2. Oxadiazole vs. Triazole

Compounds such as N-[(4-benzyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide () feature a 1,2,4-triazole core. Triazoles offer an additional nitrogen atom, enabling stronger hydrogen-bond interactions and improved solubility. However, they may exhibit reduced stability under acidic conditions compared to oxadiazoles .

Substituent Effects on the Benzamide Core

2.2.1. Dimethylamino vs. Tetrazolyl Groups The analog N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide () substitutes the dimethylamino group with a tetrazolyl moiety.

2.2.2. Methoxyphenoxy vs. Hydroxyalkyl Chains The compound N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () replaces the methoxyphenoxy-oxadiazole system with a hydroxyalkyl chain. This simplification reduces aromatic interactions but introduces a flexible, polar side chain suitable for metal-catalyzed reactions, contrasting with the rigid, planar structure of the target compound .

Structural and Functional Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.